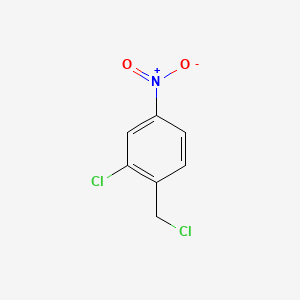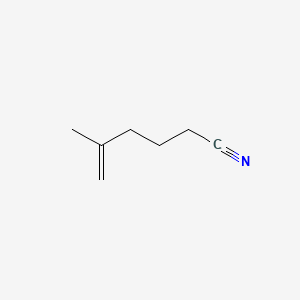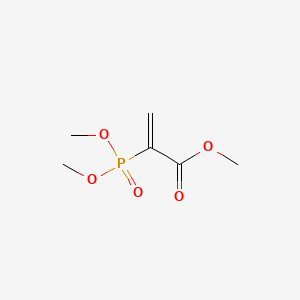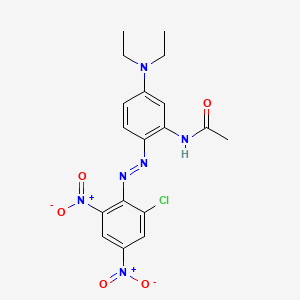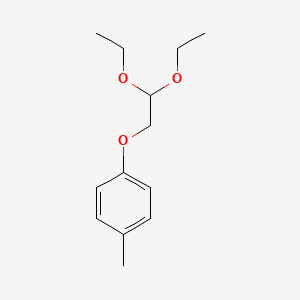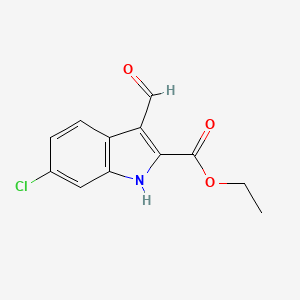
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds known for their significance in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The compound is characterized by a formyl group at the third position and a chloro substituent at the sixth position on the indole ring, with an ethyl ester group at the second position.
Synthesis Analysis
The synthesis of this compound can be inferred from the preparation of similar indole derivatives. For instance, ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates were prepared from their corresponding methanesulfonic acid derivatives through a series of reactions including chloromethylation, hydrolysis, and oxidation . This suggests that the synthesis of the target compound could potentially follow a similar pathway, starting from an appropriate sulfomethyl indole precursor, followed by chlorination, hydrolysis, and oxidation to introduce the formyl group.
Molecular Structure Analysis
The molecular structure of related indole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using both experimental methods and computational software . These studies provide insights into the geometric parameters, stability, and electronic properties of the molecule, which can be extrapolated to understand the molecular structure of this compound.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions due to the reactivity of the indole ring and its substituents. The formyl group in particular is a reactive functional group that can participate in different chemical transformations, such as condensation reactions to form hydrazones or Schiff bases . The presence of the chloro and ester groups may also influence the reactivity and selectivity of the compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of similar compounds. For instance, the crystal structure, antitumor activities, and other physical properties of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate were determined, providing valuable information on the compound's crystallinity, space group, and biological activity . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a valuable synthetic intermediate in the preparation of various indole derivatives. For instance, it is used in the synthesis of 4-, 6- and 7-formyl-1H-indole-2-carboxylates through a process involving the transformation of a sulfomethyl group to a formyl function, followed by hydrolysis and oxidation to aldehydes. This method does not require protection at the N1 position of the indole, showcasing its efficiency in synthesizing formyl-indole derivatives (Pete, Szöllösy, & Szokol, 2006).
Formation of New Ring Systems
The compound also plays a role in forming new ring systems in organic chemistry. For example, in the Pictet-Spengler reaction with indole-3-propanamine, it contributes to the formation of a new ring system involving ethyl (1a,2,4,5,6,11,11b,11c-octahydro-2-oxo-1H-cycloprop[3′,4′]pyrrolo[1,2′:1,2]-azepino[3,4-b]indole-1a-carboxylates). Such reactions are pivotal in exploring new molecular structures and their potential applications (Dancsó, Kajtár-Peredy, & Szántay, 2009).
Creation of Functionalized Indole Compounds
In the realm of medicinal chemistry, this compound is instrumental in synthesizing functionalized indole compounds. These compounds, after undergoing various chemical reactions, can exhibit significant antimicrobial, tranquilizing, and anticonvulsant activities, highlighting their potential in pharmaceutical research (El-Gendy, Said, Ghareb, Mostafa, & El-Ashry, 2008).
Antibacterial Screening
Additionally, derivatives of this compound have been synthesized and screened for antibacterial activity. This indicates the compound's relevance in the development of new antibacterial agents, which is crucial given the growing concern over antibiotic resistance (Mir & Mulwad, 2009)
Propiedades
IUPAC Name |
ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTWZZBBGPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404652 | |
| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586336-88-1 | |
| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

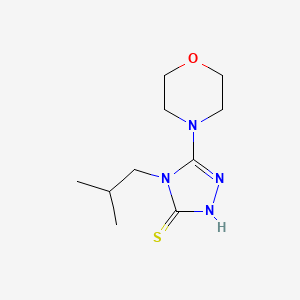





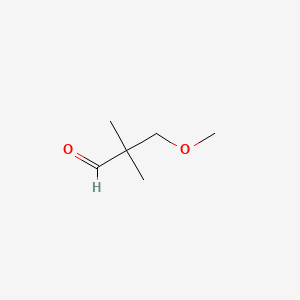

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)
